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An Application Guide to Semiconductor Device Passivation Using Cyclotene™ Resins

Introduction

Cyclotene™, a brand of benzocyclobutene (BCB) based polymers, are advanced electronic
resins widely used in the microelectronics industry for applications such as interlayer
dielectrics, wafer bonding, and, notably, semiconductor device passivation.[1][2][3] Developed
by Dow Chemical, these resins are derived from B-staged bisbenzocyclobutene monomers.[1]
[2][4] Key properties that make Cyclotene an excellent choice for passivation include a low
dielectric constant, low moisture absorption, high thermal stability, excellent planarization, and
low-temperature curing capabilities.[1][3][4][5] These characteristics ensure reliable device
performance, especially for high-frequency applications and complex packaging technologies
where signal integrity is critical.[5][6]

This document provides detailed application notes and protocols for the use of Cyclotene 3000
series resins in semiconductor device passivation.

Material Properties and Formulations

Cyclotene resins offer a range of properties that are highly desirable for microelectronic
fabrication.[5] They are known for not emitting volatiles during the curing process, which is a
significant advantage in building multilevel device structures.[5]

Key Performance Characteristics
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The thermal, electrical, and mechanical properties of fully cured Cyclotene 3000 series resins

are summarized below.

Table 1: Thermal, Electrical, and Mechanical Properties of Cyclotene 3000 Series Resins

Property Measured Value
Dielectric Constant (1-20 GHz) 2.65-2.50
Dissipation Factor (1-20 GHz) 0.0008 — 0.002

Breakdown Voltage

5.3 x10% V/cm

Leakage Current

6.8 x 10719 A/cm? at 1.0 MV/cm

Glass Transition Temp (Tg)

> 350°C[4]

Moisture Absorption

< 0.25% at 85% RH[4]

Source:[1]

Commercial Formulations

The Cyclotene 3000 series is available in several formulations, differing by viscosity, which

allows for a range of film thicknesses in a single spin-coat application.[1][4] All formulations use

Mesitylene as the solvent.[1]

Table 2: Cyclotene 3000 Series Formulations and Typical Thickness Ranges

Cured Thickness Range

Product Viscosity (cSt @ 25°C)

(um)
CYCLOTENE 3022-35 14 10-24
CYCLOTENE 3022-46 52 24-58
CYCLOTENE 3022-57 259 5.7-15.6
CYCLOTENE 3022-63 870 9.5-26.0

Source:[1][4]
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Experimental Protocols

The following sections detail the step-by-step procedures for applying Cyclotene as a
passivation layer, from initial substrate preparation to the final thermal cure.

Required Equipment and Materials

» Equipment: Programmable spin coater (with dispense nozzles, backside rinse, and edge-
bead removal capabilities), hotplate, convection or vacuum oven with inert gas supply (N2 or
An).[1][2]

o Materials:

o

Cyclotene 3000 Series Resin (e.g., 3022-35, 3022-46, etc.).

[¢]

Adhesion Promoter: AP3000.[1][7]

[e]

Rinse Solvent: T1100.[1][2]

[e]

Substrates (e.g., Silicon, GaAs, Alumina).

o Storage: Cyclotene resins and ancillary chemicals should be stored at room temperature.
The shelf life is typically two years from the date of manufacture.[1][2]

General Processing Workflow

The overall process for applying a Cyclotene passivation layer involves a series of sequential
steps, each critical for achieving a high-quality, reliable film.
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Caption: High-level workflow for Cyclotene passivation.

Protocol 1: Substrate Preparation

A clean substrate surface is critical to ensure good adhesion and prevent coating defects.[1][2]

[8]

+ General Cleaning: Perform a brief oxygen plasma treatment followed by a deionized (DI)
water rinse.[1][2]

¢ Substrates with Polyimide: If polyimide is present, first perform a dehydration bake on an
oven or hotplate at >150°C. Follow this with an oxygen plasma treatment before proceeding
with the adhesion promoter.[1][2]

o Drying: Ensure the substrate is thoroughly dry before the next step.
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Protocol 2: Adhesion Promoter Application

The use of an adhesion promoter is strongly recommended for most surfaces to ensure a
robust interface between the substrate and the Cyclotene film.[1][2][4][9] AP3000 is effective
on common surfaces like silicon oxide, silicon nitride, aluminum, and copper.[1][2]

o Dispense: Dispense AP3000 onto the substrate. This can be done dynamically while rotating
the substrate at approximately 500 rpm.[4]

e Spread: For static dispense, spread the promoter at a low speed (e.g., 50-300 RPM) for 5
seconds.[1][2]

e Spin-Dry: Increase the rotational speed to 2000-3000 RPM and spin for 15-30 seconds until
the surface is dry.[1][4]

o Optional Bake: While not always necessary, baking the adhesion promoter (e.g., 30 seconds
at 100-150°C) can improve adhesion to certain substrates like silicon nitride.[8][9]

Protocol 3: Spin Coating and Baking

This protocol details the application of the Cyclotene resin and the subsequent soft bake to
remove solvent.
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Caption: Detailed spin-coating and soft bake workflow.

+ Resin Dispense: Dispense the appropriate amount of Cyclotene resin onto the substrate.
This can be done statically or dynamically (while rotating at 50-200 rpm).[1] For higher
viscosity formulations, a radial dispense from edge to center can optimize material usage.[1]

¢ Spread: Increase the rotation speed to 500-750 rpm for 5-10 seconds to spread the resin
across the substrate.[1][2][4]
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Spin Coat: Ramp up to the final spin speed (typically 1000-5000 rpm) to achieve the desired
film thickness.[4] Maintain this speed for 20-30 seconds.[4] Refer to Table 3 for guidance.

Backside Rinse and Edge Bead Removal (EBR): Decrease speed to 600-1000 rpm and
dispense a solvent like T1100 to clean the backside of the substrate and remove the polymer
bead at the edge.[4][8]

Spin-Dry: Increase speed to 1500-2000 rpm for about 10 seconds to dry the substrate.[1]

Soft Bake: Bake the coated substrate on a hotplate. The temperature can range from 80°C
to 150°C for as little as 60 seconds.[1][2] This step removes residual solvent and stabilizes
the film for handling.[1][2]

Table 3: Cured Film Thickness (um) vs. Spin Speed (rpm) for Cyclotene 3000 Series

Spin Speed CYCLOTENE CYCLOTENE CYCLOTENE  CYCLOTENE
(rpm) 3022-35 3022-46 3022-57 3022-63

1000 2.4 5.8 15.6 26.0

2000 1.6 3.9 10.2 16.8

3000 1.3 3.1 7.9 12.8

4000 1.1 2.6 6.6 10.6

5000 1.0 2.4 5.7 9.5

Note: Data is for an open bowl spin coater and should be used as a starting point for process
optimization.[1][4]

Protocol 4: Thermal Curing

The final cure step polymerizes the resin to achieve its final dielectric and mechanical
properties.[1][2] Curing must be performed in an inert atmosphere (Oz concentration < 100
ppm) for temperatures at or above 150°C to prevent oxidation.[1][2][4]

o Soft Cure (Partial Cure): Used for multilayer applications to promote adhesion between
successive coats.[1][5] A soft cure achieves approximately 75-82% polymerization.[1][10]
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BENGHE

o Hard Cure (Full Cure): Used for single layers or the final layer in a multilayer structure to
achieve maximum chemical resistance and stable properties.[5]

Table 4: Recommended Thermal Cure Profiles (Convection Oven)

Temperature

Cure Type Step Duration Atmosphere
Ramp/Hold
Soft Cure 1 Ramp to 210°C - N2 / Ar
2 Hold at 210°C 40 minutes Nz / Ar
Hard Cure
] 1 Ramp to 250°C - Nz / Ar
(Rapid)
2 Hold at 250°C 60 minutes Nz / Ar
Hard Cure (Slow Ramp from
Ramp for 1 Room Temp to ~3 hours Nz / Ar
Planarization) 250°C
2 Hold at 250°C 60 minutes Nz / Ar

Note: Slower ramp rates generally result in better planarization.[1][2] For high-throughput
applications, a hotplate cure at ~300°C can fully cure the film in under a minute.[4][11]

Rework and Stripping Procedures

It is possible to rework or strip the Cyclotene film at different stages of the process. The correct
method depends on the degree of cure.
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Caption: Logic diagram for Cyclotene rework procedures.

o Pre-Cure (After Soft Bake): The uncured film can be removed by immersing the substrate in
a T1100 solvent bath at room temperature.[1][2]

¢ Soft-Cured: A soft-cured film can be stripped by immersing it in a Primary Stripper A bath at
90-100°C. The removal rate is approximately 2 um/hour at 90°C.[1][2]

¢ Fully Cured: Fully cured Cyclotene is highly chemical-resistant.[1][2] Removal typically
requires aggressive methods like plasma stripping with an oxygen/fluorine plasma (e.qg.,
CF4/0O2 or SFe/O2) or a piranha (H202/H2S0a4) bath.[1][2][5] These aggressive wet etches
may not be compatible with underlying device structures.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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